molecular formula C5H7N3O2 B584887 5-Amino-1-carboxymethylpyrazole CAS No. 144991-25-3

5-Amino-1-carboxymethylpyrazole

Cat. No.: B584887
CAS No.: 144991-25-3
M. Wt: 141.13
InChI Key: QXGNFPJNGTWWAB-UHFFFAOYSA-N
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Description

5-Amino-1-carboxymethylpyrazole, also known as this compound, is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Amino-1-carboxymethylpyrazole has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . This suggests that this compound plays a significant role in biochemical reactions, particularly in the context of cancer research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to enhance the synthesis of the GLUT4 receptor and increase metabolic inefficiency, resulting in greater energy burn .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to irreversibly bind to FGFR1, demonstrating its role in enzyme inhibition . Moreover, it has been associated with changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound have been observed to change in laboratory settings. Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been reported to ameliorate muscular function, cardiac disease, and Duchenne muscular dystrophy (DMD) in animal models by replenishing NAD+ levels via NNMT inhibition .

Metabolic Pathways

This compound is involved in various metabolic pathways. Specific information on the metabolic pathways that the product is involved in, including any enzymes or cofactors that it interacts with, is currently limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial aspects of its function. Specific information on how the product is transported and distributed within cells and tissues is currently limited .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. Specific information on the subcellular localization of the product and any effects on its activity or function is currently limited .

Biological Activity

5-Amino-1-carboxymethylpyrazole (5-ACMP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and findings.

Chemical Structure and Properties

5-ACMP belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

C5H8N4O2\text{C}_5\text{H}_8\text{N}_4\text{O}_2

This compound features an amino group and a carboxymethyl side chain, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that 5-ACMP exhibits potent anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. A notable study highlighted its effectiveness against lung cancer cells (Hop-92), where it achieved significant growth inhibition with a GI50 value of less than 10 µM .

The mechanism underlying the anticancer activity of 5-ACMP involves the induction of apoptosis and cell cycle arrest. Specifically, it has been observed to block the cell cycle at the G2/M phase, leading to increased expression of pro-apoptotic markers such as Bax and decreased expression of anti-apoptotic markers like Bcl-2 . This dual action contributes to its effectiveness in reducing tumor growth.

Anti-inflammatory Activity

In addition to its anticancer properties, 5-ACMP has shown promising anti-inflammatory effects. It acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in the inflammatory response. Studies reported that 5-ACMP significantly reduced lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in vitro and in vivo, indicating its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of 5-ACMP has also been explored. It was found to inhibit the bacterial SOS response, which is a critical pathway for bacterial survival under stress conditions. By targeting this pathway, 5-ACMP enhances the efficacy of traditional antibiotics and may help in overcoming antibiotic resistance .

Table 1: Summary of Biological Activities of this compound

Biological ActivityTargetIC50/EffectivenessReference
AnticancerLung cancer (Hop-92)GI50 < 10 µM
Anti-inflammatoryTNF-α releaseInhibition > 97% at 10 µM
AntimicrobialBacterial SOS responseEnhanced antibiotic efficacy

Properties

IUPAC Name

2-(5-aminopyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-4-1-2-7-8(4)3-5(9)10/h1-2H,3,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGNFPJNGTWWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668483
Record name (5-Amino-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144991-25-3
Record name (5-Amino-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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